1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence or applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity.Scientific Research Applications
Corrosion Inhibition
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea has been studied for its corrosion inhibition properties. A study by Bahrami and Hosseini (2012) found that compounds similar in structure exhibit good performance as inhibitors for mild steel corrosion in acid solutions. They act as mixed-type inhibitors, and the efficiency of inhibition increases with decreasing temperature and increasing concentration of the inhibitors (Bahrami & Hosseini, 2012).
Nonlinear Optical (NLO) Properties
Research by Kumar et al. (2011) on related compounds demonstrated their potential in nonlinear optics. They found that certain derivatives exhibit transparency in the visible region and are NLO active. These characteristics are crucial for applications in optoelectronic devices (Kumar et al., 2011).
Antimicrobial Evaluation
In the field of antimicrobial research, Rani et al. (2014) synthesized novel derivatives of a related compound and evaluated their antimicrobial properties. These derivatives showed promising results, indicating potential uses in combating microbial infections (Rani et al., 2014).
Photodegradation and Hydrolysis Studies
Gatidou and Iatrou (2011) conducted studies on the photodegradation and hydrolysis of substituted ureas, including compounds structurally similar to 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea. Their research provides insights into the environmental fate of these compounds (Gatidou & Iatrou, 2011).
Cancer Research
Feng et al. (2020) explored the antiproliferative activity of diaryl urea derivatives against various cancer cell lines. Their findings suggest that such compounds, including those structurally similar to 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, have potential as anticancer agents (Feng et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions needed to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential uses of the compound that haven’t been fully explored yet.
properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-5-3-2-4-14(16)12-20-17(21)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZDXGMSNFPFFC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.